

physical and chemical properties of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

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An In-depth Technical Guide to 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a nitrophenyl group can significantly influence the molecule's electronic properties and biological activity.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

The fundamental properties of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	216.19 g/mol	--INVALID-LINK--
IUPAC Name	1-(2-nitrophenyl)pyrrole-2-carbaldehyde	--INVALID-LINK--
CAS Number	33265-61-1	--INVALID-LINK--
Appearance	Light brown solid	[5]
XLogP3	1.9	--INVALID-LINK--
Hydrogen Bond Donor Count	0	--INVALID-LINK--
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--

Synthesis

A representative and effective method for the synthesis of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** is through the N-arylation of pyrrole-2-carbaldehyde.[5]

Experimental Protocol: N-Arylation of Pyrrole-2-carbaldehyde

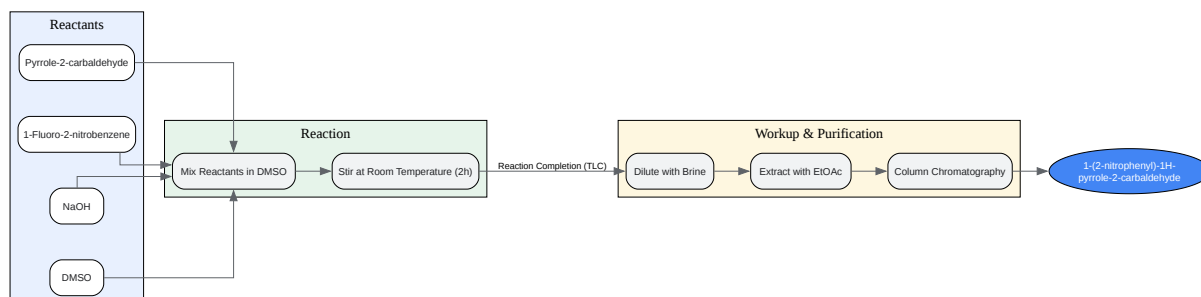
Materials:

- Pyrrole-2-carbaldehyde
- 1-Fluoro-2-nitrobenzene
- Sodium Hydroxide (NaOH)
- Dimethyl Sulfoxide (DMSO)
- Ethyl Acetate (EtOAc)

- Saturated Brine Solution

Procedure:

- To a stirred solution of pyrrole-2-carbaldehyde (1 mmol) in DMSO (1 mL), add NaOH (1.5 mmol).
- Slowly add 1-fluoro-2-nitrobenzene (1.1 mmol) to the reaction mixture.
- Stir the reaction mixture vigorously for 2 hours at room temperature.
- Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with a saturated brine solution.
- Extract the product with EtOAc (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.[\[5\]](#)



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Synthetic workflow for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

Spectroscopic Data

The structural confirmation of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are crucial for the structural elucidation of the title compound.[5]

¹ H NMR (600 MHz, CDCl ₃) δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.48	d	0.7	CHO
8.11	dd	8.2, 1.4	Ar-H
7.69	td	7.7, 1.5	Ar-H
7.60	td	8.0, 1.3	Ar-H
7.41	dd	7.8, 1.2	Ar-H
7.12	dd	4.0, 1.6	Pyrrole-H
7.01	s	-	Pyrrole-H
6.47	dd	3.9, 2.7	Pyrrole-H

¹³ C NMR (151 MHz, CDCl ₃) δ (ppm)
178.8
133.7
133.6
132.6
131.2
129.8
129.5
125.3
124.8
111.7

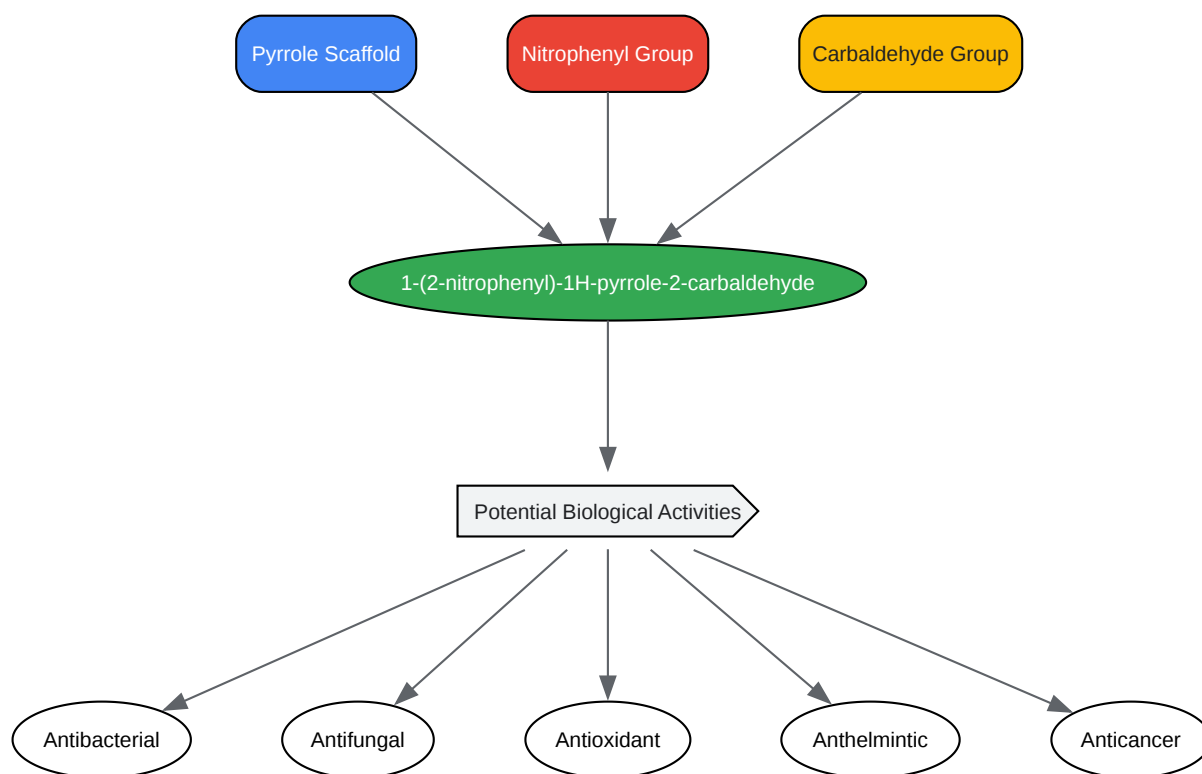
Other Spectroscopic Data

While specific experimental data for FTIR and HRMS of the title compound are not detailed in the available literature, the following are expected characteristics based on its structure:

- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aldehyde carbonyl (C=O) stretch around 1660-1700 cm^{-1} , C-N stretching vibrations, N-O stretching vibrations for the nitro group, and C-H stretching and bending vibrations for the aromatic and pyrrole rings.
- High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula $\text{C}_{11}\text{H}_8\text{N}_2\text{O}_3$ by providing a highly accurate mass measurement of the molecular ion.

Potential Biological Activity

Derivatives of pyrrole-2-carbaldehyde have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.[1][3][6] The introduction of a nitro group, as seen in the title compound, can modulate these activities. For instance, certain nitro-substituted benzaldehyde derivatives of pyrrole have shown promising anthelmintic activity.[1] The biological potential of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** warrants further investigation, particularly in the context of antimicrobial and anticancer drug discovery.



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Conceptual relationship of structural motifs to potential biological activities.

Conclusion

This technical guide provides a detailed overview of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**, a compound with significant potential for further research in medicinal chemistry. The provided synthesis protocol and comprehensive spectroscopic data serve as a valuable resource for its preparation and characterization. Future studies should focus on exploring its diverse biological activities to unlock its full therapeutic potential.

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